Cas no 874-23-7 (2-acetylcyclohexan-1-one)

2-acetylcyclohexan-1-one structure
2-acetylcyclohexan-1-one structure
Produktname:2-acetylcyclohexan-1-one
CAS-Nr.:874-23-7
MF:C8H12O2
MW:140.179682731628
MDL:MFCD00001633
CID:83162
PubChem ID:13400

2-acetylcyclohexan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Acetylcyclohexanone
    • 2-ACETYLCYCLOHEXA
    • 2-ACETYLCYCLOHEXANON
    • 2-ACETYLCYCLOHEXANONE FOR SYNTHESIS
    • CYCLOHEXANONE,2-ACETYL-
    • 2-acetylcyclohexan-1-one
    • 2-Acetylcyclohexanone (ACI)
    • 2-Acetyl-1-cyclohexanone
    • NSC 7713
    • α-Acetylcyclohexanone
    • 2-Acetylcyclohexanone,97%
    • Cyclohexanone, 2-acetyl-
    • 2-ACETYL CYCLOHEXANONE
    • acetyl cyclohexanone
    • EINECS 212-858-5
    • CS-D1351
    • 125117-37-5
    • Acetylcyclohexanone
    • DTXCID7029324
    • AI3-19261
    • 2-acetyl-cyclohexanone
    • SY039226
    • AKOS005206863
    • MFCD00001633
    • AC-22529
    • STL264116
    • PB43660
    • 424823-02-9
    • DTXSID0049365
    • 2-Acetylcyclohexanone, 97%
    • J-507711
    • NCGC00260420-01
    • DB-364545
    • CAS-874-23-7
    • DB-076946
    • A0881
    • EN300-11786
    • 874-23-7
    • NSC7713
    • 2-Acetylcyclohexanone; 2-Acetyl-1-cyclohexanone; 2-Acetylcyclohexanone; NSC 7713; alpha-Acetylcyclohexanone
    • 2-acetyl-cyclohexan-1-one
    • alpha-Acetylcyclohexanone
    • Tox21_202874
    • CHEMBL3187909
    • NS00039192
    • SCHEMBL63339
    • NSC-7713
    • .alpha.-Acetylcyclohexanone
    • MDL: MFCD00001633
    • Inchi: 1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
    • InChI-Schlüssel: OEKATORRSPXJHE-UHFFFAOYSA-N
    • Lächelt: O=C(C1CCCCC1=O)C
    • BRN: 1858621

Berechnete Eigenschaften

  • Genaue Masse: 140.08400
  • Monoisotopenmasse: 140.083729621 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 161
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 8
  • XLogP3: 0.9
  • Molekulargewicht: 140.18
  • Topologische Polaroberfläche: 34.1Ų

Experimentelle Eigenschaften

  • Farbe/Form: flüssig
  • Dichte: 1.078 g/mL at 25 °C(lit.)
  • Schmelzpunkt: -11°C
  • Siedepunkt: 111°C/18mmHg
  • Flammpunkt: Fahrenheit: 174.2° f< br / >Celsius: 79° C< br / >
  • Brechungsindex: n20/D 1.509(lit.)
  • Wasserteilungskoeffizient: Not miscible in water.
  • PSA: 34.14000
  • LogP: 1.33470
  • Löslichkeit: Soluble in carbon tetrachloride.

2-acetylcyclohexan-1-one Sicherheitsinformationen

  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H227
  • Warnhinweis: P210-P280-P370+P378-P403+P235-P501
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: S23-S24/25
  • TSCA:Yes
  • Lagerzustand:Sealed in dry,Room Temperature

2-acetylcyclohexan-1-one Zolldaten

  • HS-CODE:2914299000
  • Zolldaten:

    China Zollkodex:

    2914299000

    Übersicht:

    Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

    Zusammenfassung:

    2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

2-acetylcyclohexan-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053390-5g
2-Acetyl-1-cyclohexanone
874-23-7 97%
5g
¥59.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053390-10g
2-Acetyl-1-cyclohexanone
874-23-7 97%
10g
¥91.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90271-100G
2-acetylcyclohexan-1-one
874-23-7 97%
100g
¥ 561.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90271-250G
2-acetylcyclohexan-1-one
874-23-7 97%
250g
¥ 1,346.00 2023-04-13
eNovation Chemicals LLC
D574279-100g
2-ACETYLCYCLOHEXANONE
874-23-7 97%
100g
$340 2024-06-05
Ambeed
A109905-1g
2-Acetyl-1-cyclohexanone
874-23-7 98%
1g
$9.0 2025-02-19
Ambeed
A109905-500g
2-Acetyl-1-cyclohexanone
874-23-7 98%
500g
$424.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A80610-1g
2-Acetyl-1-cyclohexanone
874-23-7 97%
1g
¥18.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A80610-25g
2-Acetyl-1-cyclohexanone
874-23-7 97%
25g
¥157.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A80610-100g
2-Acetyl-1-cyclohexanone
874-23-7 97%
100g
¥592.0 2023-09-08

2-acetylcyclohexan-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Morpholine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  rt → reflux; 3.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine Solvents: Chloroform ;  45 min, cooled; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt → reflux; reflux → rt
Referenz
Synthesis and characterization of 2-acetylcyclohexanone
Han, Feng; et al, Anhui Nongye Kexue, 2009, 37(17), 7816-7817

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referenz
C-Acetylation of ketones
Huckin, Stuart N.; et al, Canadian Journal of Chemistry, 1974, 52(8), 1379-80

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride
Referenz
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  overnight, 120 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 10 h, rt
Referenz
Discovery of quinolone derivatives as antimycobacterial agents
Liu, Kun-Lin; et al, RSC Advances, 2021, 11(39), 24095-24115

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ;  3 h, 40 °C
1.2 Solvents: Methanol ;  rt
Referenz
Rh2(II)-Catalyzed Selective C(sp3)-H Bond Electrophilic Amination of Aryl Azide-Tethered 1,3-Dicarbonyl Compounds
Donthoju, Ashok; et al, Organic Letters, 2023, 25(41), 7589-7594

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, 0 °C; 2 h, 0 °C; 3 h, 0 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 3 h, reflux
Referenz
A Facile Total Synthesis of Kilogram-Scale Production of SKLB1039: A Novel and Selective Hexahydroisoquinolin-Containing EZH2 Inhibitor
Feng, Qiang; et al, Current Organic Synthesis, 2022, 19(5), 583-590

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium fluoride Catalysts: 1-(Trimethylsiloxy)cyclohexene
Referenz
Novel synthetic reactions using bis(2,2,2-trifluoroethoxy)diorganosulfuranes
Kitazume, Tomoya; et al, Bulletin of the Chemical Society of Japan, 1980, 53(7), 2064-6

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ;  12 h, rt
Referenz
Development, Scope, and Mechanism of the Palladium-Catalyzed Intramolecular Hydroalkylation of 3-Butenyl β-Diketones
Qian, Hua; et al, Organometallics, 2005, 24(2), 287-301

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydride
Referenz
Boron-catalyzed dehydrative allylation of 1,3-diketones and β-ketone esters with 1,3-diarylallyl alcohols in water
Zhang, Guo-Min; et al, RSC Advances, 2021, 11(28), 17025-17031

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Zinc chloride ,  Silicon tetrachloride Solvents: Dichloromethane ;  5 h, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  0 °C
Referenz
Evaluation of TCS/ZnCl2 with acetic anhydride as an acetylating reagent for methylene ketones
Elmorsy, Saad S.; et al, Phosphorus, 2005, 180(1), 109-116

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ;  0 °C → 40 °C
Referenz
Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A
Wang, Fang-Xin; et al, Chemical Science, 2021, 12(30), 10259-10265

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: 1-(Trimethylsiloxy)cyclohexene
Referenz
Novel synthetic reactions using bis(2,2,2-trifluoroethoxy)triphenylphosphorane
Kubota, Toshio; et al, Journal of Organic Chemistry, 1980, 45(25), 5052-7

Synthetic Routes 13

Reaktionsbedingungen
Referenz
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Zinc chloride ,  Water Solvents: Water
Referenz
Acylation of ketone silyl enol ethers with acid chlorides. Synthesis of 1,3-diketones
Tirpak, Robin E.; et al, Journal of Organic Chemistry, 1982, 47(26), 5099-102

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ;  rt
Referenz
Dichloro bis(acetonitrile) palladium
Carretero, Juan Carlos; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-16

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: Lithium diisopropylamide
2.1 -
Referenz
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Palladate(2-), di-μ-chlorotetrachlorodi-, sodium (1:2) Solvents: Water ;  overnight, rt
Referenz
Bis(β-diketonato)- and allyl-(β-diketonato)-palladium(II) complexes: synthesis, characterization and MOCVD application
Assim, K.; et al, RSC Advances, 2016, 6(104), 102557-102569

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Morpholine Solvents: Toluene
1.2 -
Referenz
Clay catalysis: Stork's alkylation and acylation of cyclohexanone without isolation of enamine
Hammadi, Mohamed; et al, Synthetic Communications, 1996, 26(15), 2901-2904

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride
Referenz
Acylation of ketone silyl enol ethers with acetyl tetrafluoroborate. Synthesis of 1,3-diketones
Kopka, Ihor; et al, Journal of Organic Chemistry, 1981, 46(19), 3771-3

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt; 3 h, 40 °C; rt
1.2 Reagents: Methanol
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Design, synthesis and biological evaluation of novel 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolins as potential EZH2 inhibitors
Zhang, Lidan; et al, RSC Advances, 2015, 5(33), 25967-25978

2-acetylcyclohexan-1-one Raw materials

2-acetylcyclohexan-1-one Preparation Products

2-acetylcyclohexan-1-one Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:874-23-7)2-acetylcyclohexan-1-one
A942112
Reinheit:99%
Menge:500g
Preis ($):382.0